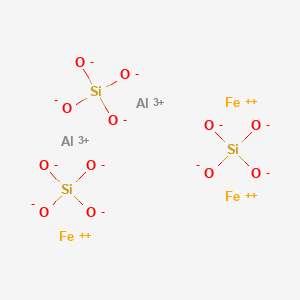

Almandine (Al2Fe3(SiO4)3)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Almandine is a type of garnet mineral with the chemical formula Al2Fe3(SiO4)3 . It is deep red to brownish-red in color and is commonly found in metamorphic rocks and alluvial deposits . Almandine is composed of aluminum, iron, and silicon atoms, arranged in a crystal lattice structure .

Synthesis Analysis

Almandine is the most common garnet, typically found in mica schists and gneisses, from regionally metamorphosed argillaceous sediments and pelites . It is also found in contact metamorphic hornfels .Molecular Structure Analysis

Almandine exhibits a cubic crystal system, with cations in cubic or octahedral coordination, or a combination thereof . The iron is frequently replaced by magnesium and manganese . There seems to be a triangular solid solution among the three members of the Pyralspite garnet group, which includes Almandine [Fe2+Al2 (SiO4)3], Pyrope [Mg3Al2 (SiO4)3] and Spessartine [Mn2+3Al2 (SiO4)3] .Physical And Chemical Properties Analysis

Almandine has a density of 4.15-4.20 g/cm3 . It is insoluble in water and is inert in terms of reactivity . It has a hardness of 7-8 on the Mohs scale . It is transparent to translucent with a vitreous to resinous luster .科学的研究の応用

1. Dissolution Kinetics and Surface Potential

Research by Hsiao et al. (2018) reveals that the dissolution rates of almandine can be quantified across a range of pH levels, showing a minimum rate around pH 5. This study highlights the relationship between surface potentials and dissolution rates, with a focus on the proton- and hydroxyl-promoted breakage of Si–O bonds in almandine (Hsiao et al., 2018).

2. Mössbauer Spectroscopy Studies

Almandine has been the subject of Mössbauer Spectroscopy studies, as indicated by Oliveira et al. (1987), who measured the Electric Field Gradient tensor components of a natural almandine sample at various temperatures, providing insights into its electronic structure (Oliveira et al., 1987).

3. Electron Energy-Loss Spectroscopy (EELS) in Mineral Analysis

A study by van Aken et al. (1999) demonstrates the use of EELS for analyzing the Fe3+/ΣFe ratio in minerals like almandine. This method allows for a new quantitative approach to extract the ferrous/ferric ratio in minerals (van Aken et al., 1999).

4. High-Pressure Studies of Garnets

Geiger et al. (1992) conducted a combined study using temperature-dependent single crystal X-ray diffraction and 57Fe Mössbauer spectroscopy on synthetic almandine, providing insights into its structural properties under varying conditions (Geiger et al., 1992).

5. Electrochemical Measurement of Free Energy

Woodland and Wood's 1989 research explored the free energy of almandine garnet, advancing our understanding of its thermodynamic properties (Woodland & Wood, 1989).

6. Raman Spectroscopy in Mineral Analysis

Research by Makreski et al. (2008) involving the use of FT-Raman spectroscopy on almandine sheds light on its vibrational properties, with implications for mineral identification and analysis (Makreski et al., 2008).

7. Sound Velocities at High Pressures and Temperatures

Arimoto et al. (2015) studied the elastic wave velocities of synthetic almandine at high pressure and temperature, offering valuable data for geological and material science applications (Arimoto et al., 2015).

8. Structural and Thermodynamic Properties

Geiger and Armbruster (1997) examined the structural dynamic and thermodynamic properties of almandine, contributing to our understanding of its stability and behavior under various conditions (Geiger & Armbruster, 1997).

9. Crystal-Chemical Properties

Kuang et al. (2019) investigated the crystal-chemical properties of synthetic Almandine-Pyrope solid solution using X-ray single-crystal diffraction and Raman spectroscopy, enriching our knowledge of its chemical behavior (Kuang et al., 2019).

10. Magnetic Structure Analysis

Zherebetskyy et al. (2012) conducted a study on the magnetic structure of almandine, using electronic structure calculations to better understand its magnetic properties (Zherebetskyy et al., 2012).

将来の方向性

Almandine is industrially important for use as Garnet paper, an important abrasive . Its resistance to weathering makes it an important mineral in provenance (genesis) studies, where differences in garnet composition and trace element content may be useful indicators of parent rock source . Future research may focus on further understanding its properties and potential applications.

特性

IUPAC Name |

dialuminum;iron(2+);trisilicate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Al.3Fe.3O4Si/c;;;;;3*1-5(2,3)4/q2*+3;3*+2;3*-4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMCKDMWHMMLJSF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[Al+3].[Al+3].[Fe+2].[Fe+2].[Fe+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Al2Fe3O12Si3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Almandine (Al2Fe3(SiO4)3) | |

CAS RN |

1302-62-1 |

Source

|

| Record name | Almandite garnet | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3-dichloro-2-[(4-fluorophenyl)sulfanylmethyl]benzene](/img/no-structure.png)

![(3R,5aS,8aS,9aS)-3-Ethyldecahydrocyclopenta[4,5]pyrrolo[2,1-c][1,4]oxazine](/img/structure/B1170582.png)